5-cyclopropyl-1-methyl-1H-1,2,3-triazol-4-amine
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Overview
Description
5-cyclopropyl-1-methyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a highly efficient and selective method for the synthesis of 1,2,3-triazoles.
Industrial Production Methods
In an industrial setting, the production of 5-cyclopropyl-1-methyl-1H-1,2,3-triazol-4-amine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-1-methyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can have different biological activities and properties .
Scientific Research Applications
5-cyclopropyl-1-methyl-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1-methyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
- Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate
- 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride
Uniqueness
5-cyclopropyl-1-methyl-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C6H10N4 |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-cyclopropyl-1-methyltriazol-4-amine |
InChI |
InChI=1S/C6H10N4/c1-10-5(4-2-3-4)6(7)8-9-10/h4H,2-3,7H2,1H3 |
InChI Key |
DMSNCRGCPSDDCP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)N)C2CC2 |
Origin of Product |
United States |
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